Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride
CAS No.: 1373232-44-0
Cat. No.: VC2708352
Molecular Formula: C14H13ClFNO2
Molecular Weight: 281.71 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride - 1373232-44-0](/images/structure/VC2708352.png)
Specification
CAS No. | 1373232-44-0 |
---|---|
Molecular Formula | C14H13ClFNO2 |
Molecular Weight | 281.71 g/mol |
IUPAC Name | methyl 4-(3-aminophenyl)-2-fluorobenzoate;hydrochloride |
Standard InChI | InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H |
Standard InChI Key | XGCWMHLJNLWDHO-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl |
Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl |
Introduction
Chemical Identity and Structure
Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride is characterized by the following key identifiers:
Parameter | Value |
---|---|
CAS Number | 1373232-44-0 |
Molecular Formula | C₁₄H₁₃ClFNO₂ |
Molecular Weight | 281.71 g/mol |
IUPAC Name | methyl 4-(3-aminophenyl)-2-fluorobenzoate hydrochloride |
InChI Key | XGCWMHLJNLWDHO-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl |
The compound features a biphenyl core structure with a 3'-amino group on one phenyl ring, a fluorine atom at the 3-position, and a methyl carboxylate group at the 4-position on the other phenyl ring. It exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form .
Structural Characteristics
The structural features of Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride include:
Biphenyl Core
The biphenyl backbone provides a rigid scaffold that maintains a specific orientation of the functional groups. This backbone is commonly found in various bioactive compounds and materials science applications.
Functional Groups
The compound incorporates several key functional groups:
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Amino group (NH₂): Located at the 3' position of one phenyl ring, this group can participate in hydrogen bonding and serve as a site for further functionalization.
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Fluorine atom: Positioned at the 3-position, the fluorine atom enhances metabolic stability and can modulate the electronic properties of the molecule.
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Methyl ester group: Located at the 4-position, this group can undergo hydrolysis to form a carboxylic acid or can be used in transesterification reactions.
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Hydrochloride salt: Improves water solubility compared to the free base .
Physical and Chemical Properties
Based on its structure and similar compounds, Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride is expected to possess the following properties:
Property | Value/Description |
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Physical Appearance | Crystalline solid |
Purity (Commercial) | ≥95.0% |
Solubility | Soluble in polar organic solvents (methanol, DMSO); moderately soluble in water |
LogP (estimated) | 3.1 (based on similar biphenyl structures) |
Melting Point | Not reported in literature |
Stability | Relatively stable under normal laboratory conditions |
The fluorine substituent typically increases the lipophilicity of the molecule, while the hydrochloride salt formation improves water solubility compared to the free base form .
Applications in Research and Development
Pharmaceutical Applications
Fluorinated biphenyl derivatives have garnered significant interest in medicinal chemistry for several reasons:
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Building Blocks for Drug Discovery: Compounds like Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride can serve as valuable intermediates in the synthesis of more complex pharmaceutical candidates . Fluorinated biphenyls have been utilized in the development of CCR5 antagonists, which have applications in HIV treatment research .
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Enhanced Metabolic Stability: The fluorine atom often improves metabolic stability by preventing oxidative degradation at adjacent positions, potentially extending the half-life of resultant drug candidates .
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Improved Bioavailability: The presence of fluorine can enhance membrane permeability and bioavailability, making it an attractive feature in drug design .
Chemical Synthesis Applications
The compound's functional groups make it a versatile intermediate for various synthetic transformations:
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Amino Group Reactions: The 3'-amino group can participate in numerous reactions, including diazotization, amide formation, and nucleophilic substitution reactions.
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Ester Modifications: The methyl ester group can undergo hydrolysis, transesterification, or reduction to generate derivatives with different properties.
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Cross-Coupling Reactions: The biphenyl core can be further elaborated through various palladium-catalyzed coupling reactions to create more complex molecular architectures.
Synthesis Methods
The synthesis of Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride typically involves several key steps:
Common Synthetic Routes
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Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling between an appropriately substituted aryl boronic acid and an aryl halide represents a common synthetic approach to construct the biphenyl core.
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Functional Group Modifications: Sequential introduction or modification of the amino, fluoro, and ester groups, depending on the starting materials.
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Salt Formation: Conversion to the hydrochloride salt is typically achieved by treating the free base with hydrogen chloride in an appropriate solvent.
A general synthetic scheme might involve:
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Coupling of 3-fluorobenzoic acid methyl ester derivative with 3-aminophenylboronic acid using palladium catalysis
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Protection/deprotection strategies may be necessary depending on the specific starting materials
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Formation of the hydrochloride salt as the final step
Analytical Characterization
Standard analytical techniques used for characterization of this compound include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: Shows characteristic aromatic proton signals in the range of δ 6.8-8.2 ppm, with splitting patterns influenced by the presence of the fluorine atom
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¹³C-NMR: Exhibits carbon signals for the carboxyl, aromatic, and methoxy carbons
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¹⁹F-NMR: Provides specific information about the fluorine environment
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Mass Spectrometry:
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Typically shows a molecular ion peak at m/z 246 (corresponding to the free base)
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Characteristic fragmentation patterns involving loss of methoxy and other functional groups
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Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for purity determination and quality control, typically achieving >95% purity for commercial samples .
Structural Comparisons with Related Compounds
Several structurally related compounds have been reported in the literature, highlighting the importance of this molecular scaffold:
Compound | Molecular Formula | Molecular Weight | Key Difference |
---|---|---|---|
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride | C₁₄H₁₃ClFNO₂ | 281.71 g/mol | Position of fluorine and carboxylate groups |
Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate | C₁₄H₁₂FNO₂ | 245.25 g/mol | Position of amino and fluorine groups, not a hydrochloride salt |
3-(3-Fluoro-4-methylphenyl)aniline | C₁₃H₁₂FN | 201.24 g/mol | Contains methyl instead of carboxylate group, different substitution pattern |
The precise positioning of functional groups on the biphenyl scaffold can significantly influence the chemical reactivity, physicochemical properties, and potential biological activities of these compounds .
Future Research Directions
The structural features of Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride suggest several promising research directions:
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Medicinal Chemistry: Further exploration of structure-activity relationships in the development of CCR5 antagonists and other therapeutic applications .
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Chemical Biology: Development of fluorinated biphenyl-based probes for studying biological systems.
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Materials Science: Investigation of fluorinated biphenyls in the development of advanced materials, such as liquid crystals or organic semiconductors.
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